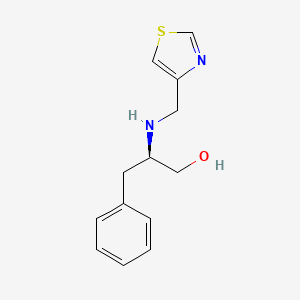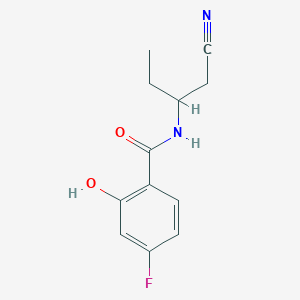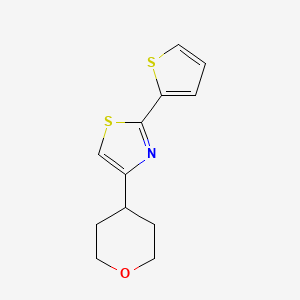![molecular formula C12H11F2N3O3 B7633047 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized through a multistep process and has been found to have a mechanism of action that inhibits the growth of cancer cells. In
Mécanisme D'action
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea inhibits the growth of cancer cells by targeting the enzyme glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in a variety of cellular processes, including cell proliferation and survival, and is often overexpressed in cancer cells. By inhibiting GSK3β, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer properties, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has also been found to have anti-inflammatory and immunomodulatory effects. These properties make it a potential candidate for the treatment of other diseases, such as autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has several advantages for lab experiments. It has been found to be effective against a variety of cancer types, making it a versatile compound for cancer research. It also has minimal toxicity in normal cells, making it a safer alternative to other cancer treatments. However, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential and limitations. Additionally, the synthesis of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea is complex and may be difficult for some labs to reproduce.
Orientations Futures
There are several future directions for the study of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea. One potential direction is the development of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea analogs that may have improved efficacy and safety profiles. Another potential direction is the combination of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea with other cancer treatments to improve its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea and its potential for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea involves a multistep process that starts with the reaction between 3-(difluoromethoxy)pyridine-2-carboxylic acid and 2-amino-4-methylpyridine. The resulting compound is then reacted with furan-2-carboxaldehyde to produce the intermediate compound, which is then treated with N,N-dimethylformamide and triethylamine to form the final product, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea.
Applications De Recherche Scientifique
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been studied extensively for its potential in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has been found to be effective against a variety of cancer types, including breast, lung, and colon cancer. In addition to its anti-cancer properties, 1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea has also been studied for its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[3-(difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c13-11(14)20-9-4-1-5-15-10(9)17-12(18)16-7-8-3-2-6-19-8/h1-6,11H,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYZEMGSFFING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)NCC2=CC=CO2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)


![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)